![molecular formula C10H10B2N2O4 B599639 [2,2'-Bipyridine]-4,4'-diyldiboronic acid CAS No. 159614-36-5](/img/structure/B599639.png)
[2,2'-Bipyridine]-4,4'-diyldiboronic acid
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Overview
Description
2,2’-Bipyridine is an organic compound with the formula C10H8N2. This colorless solid is an important isomer of the bipyridine family. It is a bidentate chelating ligand, forming complexes with many transition metals .
Synthesis Analysis
2,2’-Bipyridine can be prepared by the dehydrogenation of pyridine using Raney nickel . Unsymmetrically substituted 2,2’-bipyridines can be prepared by cross-coupling reactions of 2-pyridyl and substituted pyridyl reagents .Molecular Structure Analysis
Although bipyridine is often drawn with its nitrogen atoms in cis conformation, the lowest energy conformation both in solid state and in solution is in fact coplanar, with nitrogen atoms in trans position .Chemical Reactions Analysis
A large number of complexes of 2,2’-bipyridine have been described. It binds metals as a chelating ligand, forming a 5-membered chelate ring .Physical And Chemical Properties Analysis
2,2’-Bipyridine is a colorless solid with a molar mass of 156.188 g·mol−1. It has a melting point of 70 to 73 °C and a boiling point of 273 °C .Scientific Research Applications
Organic Chemical Synthesis
This compound is used as an organic chemical synthesis intermediate . It plays a crucial role in the preparation of various other compounds and materials.
Coordination Chemistry
The compound has been used in the development of coordination chemistry . It forms complexes with metals like Cobalt (Co) and Nickel (Ni), exhibiting neutral six-coordinate metal–ligand complexes .
Photosensitization and Photocatalysis
Bipyridine compounds, including this one, have found applications in photosensitization and photocatalysis . They are used in the development of materials that can absorb light and use the energy to drive chemical reactions .
Drug Delivery
Bipyridine derivatives have been used in drug delivery systems . They can form complexes with certain metals, which can be used to deliver drugs to specific locations in the body .
Energy Transfer
These compounds are also used in energy transfer applications . They can absorb light energy and transfer it to other molecules, which can then use this energy for various processes .
Gas Sorption
Bipyridine compounds have been used in gas sorption applications . They can absorb certain gases, which can be useful in various industrial processes .
Sensing Applications
Boronic acids, including this compound, have been used in various sensing applications . They can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
Biological Labelling and Protein Manipulation
Boronic acids have been used for biological labelling and protein manipulation . They can interact with proteins and other biological molecules, allowing them to be labelled or manipulated for various research purposes .
Mechanism of Action
Target of Action
It’s known that bipyridine derivatives can bind to aβ to detect aβ protein aggregation .
Mode of Action
It’s suggested that 2,2’-bipyridine derivatives can inhibit aβ aggregation, exerting a neuroprotective effect . This implies that the compound might interact with its targets, leading to changes in their aggregation state.
Biochemical Pathways
It’s known that copper is an essential element in most organisms and is involved in various biochemical pathways in many metalloenzymes . Given that 2,2’-bipyridine derivatives are known to interact with metal ions, it’s plausible that this compound could influence these pathways.
Result of Action
It’s suggested that 2,2’-bipyridine derivatives can exhibit significant antioxidant activity . This implies that the compound might have a protective effect against oxidative stress at the molecular and cellular levels.
Action Environment
It’s known that the reactions of co(ii) and ni(ii) salts with 2,2’-bipyridine-5,5’-dicarboxylic acid in aqueous solution provide mononuclear complexes . This suggests that the compound’s action could be influenced by factors such as the presence of certain metal ions and the pH of the environment.
Safety and Hazards
properties
IUPAC Name |
[2-(4-boronopyridin-2-yl)pyridin-4-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10B2N2O4/c15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10/h1-6,15-18H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFWHZWLDULHHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)C2=NC=CC(=C2)B(O)O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10B2N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726142 |
Source
|
Record name | [2,2'-Bipyridine]-4,4'-diyldiboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2,2'-Bipyridine]-4,4'-diyldiboronic acid | |
CAS RN |
159614-36-5 |
Source
|
Record name | [2,2'-Bipyridine]-4,4'-diyldiboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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